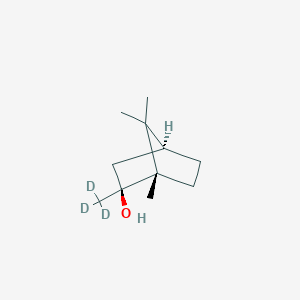![molecular formula C21H20N2O3S B12053542 N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide](/img/structure/B12053542.png)
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: C34H33N5O2S
CAS Number: 361476-68-8
Molecular Weight: 575.738 g/mol
This compound belongs to the class of acetohydrazides, characterized by the presence of a hydrazide group (–CONHNH2). The combination of aromatic rings, heterocycles, and functional groups makes it intriguing for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide. One common approach involves the condensation of an aldehyde or ketone with hydrazine hydrate under appropriate conditions. The specific steps and reagents depend on the desired regioisomer and substituents.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ modified versions of established synthetic routes. Optimization for yield, purity, and safety is crucial.
Chemical Reactions Analysis
Reactivity::
Oxidation: N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide can undergo oxidation reactions, yielding various products.
Reduction: Reduction of the carbonyl group (–C=O) may lead to hydrazine derivatives.
Substitution: Substituents on the aromatic rings can participate in substitution reactions.
Hydrazine hydrate: Used for hydrazide formation.
Oxidizing agents: Examples include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Acidic or basic conditions: To facilitate reactions.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
Chemistry::
Catalysis: N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide may serve as a ligand or catalyst in organic transformations.
Materials Science: Its unique structure could inspire novel materials.
Anticancer Research: Investigate its potential as an antitumor agent.
Enzyme Inhibition: Explore its effects on specific enzymes.
Drug Design: Structural modifications for drug development.
Dyes and Pigments: Its aromatic moieties may find applications.
Agrochemicals: Investigate pesticidal properties.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets, affecting pathways related to cell growth, metabolism, or signaling. Further studies are needed to elucidate this.
Comparison with Similar Compounds
While N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-(2-thienyl)acetohydrazide is unique, similar compounds include:
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorophenyl)-4,5-dihydro-1H-imidazol-2-yl]acetohydrazide:
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetohydrazide:
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide:
Remember, scientific exploration continues, and N’-{
Properties
Molecular Formula |
C21H20N2O3S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C21H20N2O3S/c1-25-19-10-9-17(12-20(19)26-15-16-6-3-2-4-7-16)14-22-23-21(24)13-18-8-5-11-27-18/h2-12,14H,13,15H2,1H3,(H,23,24)/b22-14+ |
InChI Key |
CEBVYHWXWGKKEB-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-Dimethyl-1-piperidinyl)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12053471.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B12053477.png)
![2-Isopentyl-1-{4-[2-(3-methoxyphenoxy)ethyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053487.png)


![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)


![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)



![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
